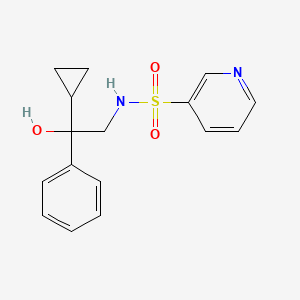

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c19-16(14-8-9-14,13-5-2-1-3-6-13)12-18-22(20,21)15-7-4-10-17-11-15/h1-7,10-11,14,18-19H,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYHETXPPAKIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2=CN=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the cyclopropyl and phenylethyl intermediates, followed by their coupling with pyridine-3-sulfonamide under controlled conditions. Common reagents used in these reactions include organometallic catalysts and solvents that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pyridine-3-sulfonamide serves as a versatile building block in organic synthesis. It is utilized in:

- Reagent for Chemical Reactions : Acts as a reagent in various synthetic pathways, facilitating the formation of complex molecules.

- Catalyst Development : Investigated for its potential use as a catalyst in industrial processes due to its unique structural features.

Biology

In biological research, the compound is explored for its interactions with biological macromolecules:

- Biochemical Probes : It is studied as a biochemical probe to understand enzyme mechanisms and protein interactions.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in drug development.

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

- Antiviral and Antimicrobial Properties : Research indicates that derivatives may exhibit antiviral activity against pathogens like HSV-1 and CBV4, with significant inhibitory effects on viral replication .

Case Study 1: Antimicrobial Evaluation

A study focused on the synthesis of N-sulfonamide derivatives demonstrated that compounds structurally related to this compound exhibited dual inhibition of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, which are crucial for bacterial growth. The synthesized compounds showed promising antimicrobial activity against various bacterial strains .

Case Study 2: Neuroprotective Effects

Research into related compounds has shown that derivatives containing cyclopropyl groups may stabilize mitochondrial function and prevent apoptosis in neuronal cells. These findings suggest potential applications in neurodegenerative disease treatments.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Cyclopropyl Group : The strained cyclopropane ring in the target compound may improve binding affinity to hydrophobic enzyme pockets (e.g., carbonic anhydrase) compared to linear alkyl chains like tert-butyl .

- Hydroxyl Group : Enhances solubility and enables hydrogen bonding with biological targets, a feature shared with N-(2-hydroxyethyl) derivatives but absent in purely hydrophobic analogs (e.g., phenyl or tert-butyl) .

Pharmacological Potential

- Antimicrobial Activity: Thiophene-containing analogs (e.g., N-(thiophen-3-yl)pyridine-3-sulfonamide) show efficacy against resistant pathogens like Pseudomonas aeruginosa . The target compound’s phenyl and cyclopropyl groups may broaden its spectrum by combining hydrophobic and polar interactions.

- Enzyme Inhibition : N-(2-hydroxyethyl)pyridine-3-sulfonamide exhibits carbonic anhydrase inhibition, a trait likely shared by the target compound due to its hydroxyl group .

- Anticancer Potential: Compounds with bulky substituents (e.g., tert-butyl) demonstrate stability in tumor microenvironments, suggesting the cyclopropyl group in the target compound could enhance pharmacokinetics in oncology applications .

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C18H20N2O3S

- Molecular Weight : 348.43 g/mol

Its unique cyclopropyl and sulfonamide groups contribute to its biological activity, particularly in enzyme interactions.

This compound functions primarily as an inhibitor of specific enzymes. The sulfonamide moiety is known to interact with carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in physiological processes such as acid-base balance and ion transport.

Inhibition of Carbonic Anhydrases

Research indicates that compounds with sulfonamide groups are effective inhibitors of human carbonic anhydrase II (hCA II). The binding affinity is attributed to the ability of the sulfonamide group to coordinate with the zinc ion in the enzyme's active site. This interaction is critical for the compound's effectiveness in therapeutic applications, particularly in treating conditions like glaucoma and edema .

Antimicrobial Activity

A study evaluated various derivatives of pyridine sulfonamides for their antimicrobial properties. The results indicated that certain compounds exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported at levels around 250 μg/mL, suggesting potential use as antibacterial agents .

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 250 | Staphylococcus aureus |

| Other Pyridine Derivatives | 250 | Escherichia coli |

Case Studies and Research Findings

- In Vivo Studies : In a series of experiments focused on anti-inflammatory properties, compounds similar to this compound were tested for their efficacy in reducing inflammation in animal models. Results showed significant reduction in inflammatory markers, indicating potential therapeutic benefits in conditions like arthritis .

- CYP450 Interaction : A study highlighted the compound's influence on cytochrome P450 enzymes, particularly CYP3A4. The compound exhibited reversible inhibition with an IC50 value of 0.34 μM, raising concerns about drug-drug interactions due to potential metabolic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.